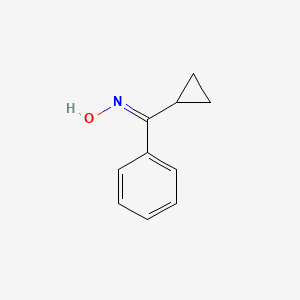

(Z)-cyclopropyl(phenyl)methanone oxime

Description

Significance of Oxime Functionality in Contemporary Organic Chemistry

The oxime functional group (C=N-OH) is a cornerstone of modern organic synthesis, valued for its stability and versatile reactivity. numberanalytics.comfiveable.me Oximes are critical intermediates in the synthesis of a wide array of organic compounds, including amines, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comnih.gov Their formation through the condensation of hydroxylamine (B1172632) with aldehydes or ketones is a classical and efficient reaction. wikipedia.orgarpgweb.com

In synthetic chemistry, oximes serve multiple roles:

Protecting Groups: They are used to protect carbonyl groups (aldehydes and ketones) due to their general stability under various reaction conditions and the ability to be readily removed when needed. fiveable.menih.gov

Synthetic Intermediates: The oxime group can be easily converted into other functional groups. numberanalytics.com A prominent example is the Beckmann rearrangement, where an oxime is transformed into an amide, a reaction of significant industrial importance, such as in the production of caprolactam, the precursor to Nylon-6. nih.gov

Bio-conjugation and Materials Science: The reliability of oxime formation (ligation) makes it useful in creating complex molecules for biological studies and in the development of new polymers and advanced materials. numberanalytics.comrsc.org

Medicinal Chemistry: The oxime moiety is a key structural feature in numerous pharmacologically active compounds, including antibiotics and antidotes for nerve agents. nih.govnumberanalytics.com

The diverse applications of oximes in fields ranging from pharmaceuticals to materials science underscore their enduring importance in chemistry. numberanalytics.comrsc.org

Stereochemical Considerations in Oximes: E/Z Isomerism and Configurational Stability

A defining characteristic of the oxime group is its potential for stereoisomerism. Due to the presence of a carbon-nitrogen double bond (C=N) and a lone pair of electrons on the nitrogen atom, rotation around this bond is restricted, leading to geometrical isomerism. adichemistry.com When the groups attached to the carbon are different, as in the case of most ketoximes and all aldoximes, two distinct stereoisomers can exist. wikipedia.org

These isomers are designated using the E/Z notation, based on the Cahn-Ingold-Prelog (CIP) priority rules:

Z-isomer: The higher-priority groups on the carbon and nitrogen atoms are on the same side (zusammen) of the C=N double bond. For an oxime, the hydroxyl (-OH) group is always one of the groups on the nitrogen.

E-isomer: The higher-priority groups are on opposite sides (entgegen) of the C=N double bond. adichemistry.com

A crucial aspect of oxime stereochemistry is the high configurational stability of these isomers. Unlike the related imines (C=N-R), whose E/Z isomers often interconvert rapidly at room temperature, the geometric isomers of oximes are generally stable and can be separated and isolated. chemicalforums.comstackexchange.com This stability is attributed to a significantly higher energy barrier for the E/Z interconversion. The presence of the electronegative oxygen atom attached to the nitrogen alters the hybridization of the nitrogen's orbitals, increasing the energy required to reach the linear transition state necessary for rotation. stackexchange.com This stability is a key factor that allows for the specific synthesis and study of a single isomer, such as (Z)-cyclopropyl(phenyl)methanone oxime. However, it is noted that the equilibrium between E and Z isomers can be influenced by factors like temperature and the presence of catalysts. thieme-connect.comresearchgate.net

Research Trajectory and Academic Interest in this compound and Related Ketoximes

The specific compound, this compound, is primarily recognized as a chemical intermediate available for research purposes. scbt.com While dedicated studies focusing solely on this molecule are not extensively documented in public literature, its academic interest can be understood by examining the research trajectory of structurally related cyclopropyl (B3062369) ketoximes. The core structure, cyclopropyl phenyl methanone (B1245722), serves as a versatile scaffold for the synthesis of new chemical entities with potential biological activities.

Research into related compounds demonstrates a clear trend towards medicinal chemistry and drug discovery, as summarized in the table below.

| Research Area | Compound Type | Potential Application |

| Antitubercular & Antimalarial Agents | 4-alkylaminoaryl phenyl cyclopropyl methanones (derived from cyclopropyl phenyl methanone) | Development of new treatments for tuberculosis and malaria. |

| Beta-Adrenergic Blocking Agents | Chiral cyclopropyl ketoxime propanolamine (B44665) derivatives | Cardiovascular drug development. drugbank.com |

| Antimicrobial & Anticancer Agents | Substituted cyclopropyl phenyl methanone oximes | Investigating new therapeutic agents for infectious diseases and cancer. |

The academic interest in this class of compounds lies in synthesizing libraries of derivatives from precursors like cyclopropyl phenyl methanone and its oxime. These derivatives are then screened for various biological activities. For instance, research has been conducted on the synthesis of chiral and isomeric cyclopropyl ketoxime propanolamine derivatives, which have shown potent beta-adrenergic blocking properties. drugbank.com Similarly, other studies have used the cyclopropyl phenyl methanone framework to develop compounds screened for antitubercular and antimalarial efficacy. The potential for antimicrobial and anticancer activity has also been explored in related structures. Therefore, this compound is valued as a building block that enables the exploration of chemical space around the privileged cyclopropyl-ketone scaffold in the search for novel therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(NZ)-N-[cyclopropyl(phenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C10H11NO/c12-11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/b11-10+ |

InChI Key |

RVNAYDOTXJROPF-ZHACJKMWSA-N |

Isomeric SMILES |

C1CC1/C(=N/O)/C2=CC=CC=C2 |

Canonical SMILES |

C1CC1C(=NO)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for Z Cyclopropyl Phenyl Methanone Oxime and Analogous Structures

Classical Condensation Methodologies for Oxime Formation

The most fundamental and widely employed method for the synthesis of oximes is the condensation reaction between a ketone or an aldehyde and hydroxylamine (B1172632). koreascience.kr This reaction typically proceeds by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. researchgate.net For the synthesis of cyclopropyl(phenyl)methanone oxime, cyclopropyl (B3062369) phenyl ketone is reacted with hydroxylamine, usually in the form of its hydrochloride salt (NH₂OH·HCl), in the presence of a base to liberate the free hydroxylamine.

The reaction is generally carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion. The choice of base is crucial and can influence the reaction rate and yield. Common bases include sodium acetate, sodium hydroxide, and potassium carbonate. nih.gov While this method is straightforward and effective for the preparation of the oxime, it often results in a mixture of (E)- and (Z)-isomers, with the thermodynamically more stable (E)-isomer often being the major product. unc.edu The separation of these isomers can be challenging and typically requires chromatographic techniques.

Stereoselective Synthesis of Z-Oximes

Achieving high stereoselectivity in favor of the (Z)-isomer is a significant challenge in oxime synthesis due to the thermodynamic preference for the (E)-isomer in many cases. unc.edu Several strategies have been developed to overcome this, including catalytic methods, microwave-assisted synthesis, and photochemical isomerization.

Catalytic and Reagent-Controlled Stereoselectivity

The stereochemical outcome of the oximation reaction can be influenced by the choice of catalysts and reagents. Research has shown that specific reagents can favor the formation of the Z-oxime. For instance, the use of potassium carbonate in methanol (B129727) has been reported to be a rapid and selective method for the preparation of Z-oximes from various ketones. This method's effectiveness is attributed to the generation of potassium methoxide (B1231860) in situ, which facilitates the formation of free hydroxylamine and influences the stereochemical course of the reaction.

Another study demonstrated that the combination of copper(II) sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) under solvent-free conditions can provide high stereoselectivity for Z-oximes of aromatic ketones. rsc.org The solid-state reaction conditions and the catalytic effect of the copper salt are believed to play a role in directing the stereochemistry. While these methods have not been explicitly reported for cyclopropyl(phenyl)methanone, they represent promising strategies for the stereoselective synthesis of its (Z)-oxime.

A patent for a related compound, p-chlorophenyl cyclopropyl ketoxime, describes a process for isomerizing a 70:30 E/Z mixture to greater than 98% of the E isomer using anhydrous HCl. researchgate.net This highlights that acid catalysis can be a powerful tool for controlling isomer ratios, although in this specific patented case, it favors the E-isomer. Judicious choice of acidic or basic conditions is therefore paramount in controlling the stereochemical outcome.

Table 1: Reagent and Catalyst Control in Z-Oxime Synthesis

| Ketone Substrate | Reagent/Catalyst | Solvent | Z:E Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Ketones | K₂CO₃ | Methanol | Z-selective | Good to Excellent |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and, in some cases, enhancing selectivity. The synthesis of Z-oximes can be efficiently achieved under microwave irradiation, often in dry media. nih.govbohrium.com This method typically involves the reaction of an aldehyde or ketone with hydroxylamine hydrochloride in the presence of a solid support or a catalyst.

For example, the stereoselective synthesis of Z-isomers of aldoximes has been reported using sodium carbonate (Na₂CO₃) and zinc sulfate (ZnSO₄) in a dry medium under microwave irradiation, affording high yields in short reaction times. nih.gov While this specific study focused on aldehydes, the principles can be extended to ketones. The rapid and uniform heating provided by microwaves can influence the kinetic versus thermodynamic product distribution, potentially favoring the formation of the less stable Z-isomer.

Table 2: Microwave-Assisted Z-Oxime Synthesis

| Substrate Type | Reagents | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Aldehydes | NH₂OH·HCl, Na₂CO₃, ZnSO₄ | Dry media, Microwave | High yields, Short reaction times (3-5 min) | nih.gov |

Photochemical Isomerization and Z-Oxime Generation

Photochemical methods offer a distinct approach to obtaining the (Z)-isomer of oximes. The (E)-isomer, which is often the thermodynamically favored product from classical condensation, can be converted to the (Z)-isomer through photoisomerization. This process involves irradiating a solution of the (E)-oxime with light of a specific wavelength, which excites the molecule to a state where rotation around the C=N double bond is facilitated. unc.edu

Recent advancements have demonstrated that visible-light-mediated energy transfer catalysis can be a mild and general method to achieve Z-isomers of aryl oximes. unc.edu This approach avoids the use of harsh UV light and allows for broader functional group tolerance. By employing a suitable photocatalyst, the (E)-isomer can be efficiently converted to a photostationary state enriched in the (Z)-isomer. This technique provides a powerful tool for accessing the less stable Z-oxime from the more readily available E-isomer. The quantum yield of this isomerization is a key parameter that determines the efficiency of the process. researchgate.net While specific quantum yields for (Z)-cyclopropyl(phenyl)methanone oxime are not reported, the general principle is applicable.

Electrochemical Methods in Oxime Synthesis

Electrochemical synthesis represents a greener and often more efficient alternative to traditional chemical methods. The electrochemical synthesis of oximes can be achieved through the reduction of nitro compounds or the oxidation of primary amines. nih.gov More directly, oximes can be synthesized electrochemically from ketones.

One approach involves the electrochemical reduction of a suitable nitrogen source in the presence of the ketone. For example, the electrosynthesis of cyclohexanone (B45756) oxime has been demonstrated through the reduction of nitrate (B79036) on a Zn-Cu alloy catalyst in the presence of cyclohexanone. The in-situ generated hydroxylamine then reacts with the ketone to form the oxime. This one-pot synthesis operates under ambient conditions and offers an environmentally friendly route. The Faradaic efficiency and yield are key metrics for such processes. While this has been demonstrated for cyclohexanone, the application to aryl cyclopropyl ketones is a plausible extension of the methodology.

Metal-Mediated and Metal-Catalyzed Routes to Oximes

Metal complexes can play a significant role in both the synthesis and subsequent reactions of oximes. nih.gov While classical condensation is the most common route, metal-mediated pathways offer alternative approaches. These can include the nitrosation of organometallic intermediates or the metal-catalyzed oxidation of amines.

For instance, the synthesis of oximes can be achieved through the reaction of metal-activated nitro compounds. nih.gov Additionally, transition metal catalysts can be employed to facilitate the condensation reaction under milder conditions or with improved selectivity. The coordination of the ketone or hydroxylamine to a metal center can alter its reactivity and influence the stereochemical outcome of the oximation. While specific metal-catalyzed methods for the direct synthesis of this compound are not extensively documented, the broad field of metal-mediated reactions of oximes suggests potential avenues for exploration. nih.gov

Synthesis from Nitro Compounds and Other Precursors

The synthesis of this compound and its analogs from nitro compounds represents a versatile, albeit less direct, approach compared to the classical oximation of ketones. These strategies often leverage the reactivity of the nitro group, which can be transformed into an oxime functionality through various reductive or rearrangement pathways. Research in this area provides several methodologies for the conversion of nitroalkanes into oximes, which can be adapted for the synthesis of complex structures.

One of the foundational methods for generating oximes from nitro compounds involves their partial reduction. acs.org Metal-mediated reductions, for instance, using tin(II) chloride (SnCl₂) or catalytic hydrogenation, can convert nitroalkanes to the corresponding oximes, often as intermediates in the reduction to primary amines. acs.org The challenge in this approach lies in halting the reduction at the oxime stage, as over-reduction to the amine is a common side reaction.

A more controlled and widely applicable strategy involves the reaction of nitroalkanes with electrophiles. acs.org Nitroalkanes possess acidic α-protons and can be deprotonated by a base to form nucleophilic nitronate anions. These anions can then react with a variety of electrophiles. This pathway opens up possibilities for constructing the carbon skeleton of the target oxime while simultaneously forming the oxime group.

A significant pathway in this context is the interrupted Nef reaction. The classical Nef reaction converts a primary or secondary nitroalkane into a ketone or aldehyde under acidic conditions. organic-chemistry.orgwikipedia.org However, by introducing other nucleophiles into the reaction medium, the intermediate nitronic acid or its protonated form can be trapped to yield oximes instead of carbonyl compounds. For example, the reaction of nitroalkane salts with arenes in an acidic medium has been shown to produce oximes of substituted acetophenones. nih.gov This suggests a potential route where a nitrocyclopropylmethane derivative could react with a benzene (B151609) derivative under appropriate acidic conditions to form the desired cyclopropyl(phenyl)methanone oxime.

Another relevant synthetic tool is the Henry reaction, or nitroaldol reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to furnish a β-nitro alcohol. wikipedia.orgorganic-chemistry.org While this reaction does not directly yield an oxime, the resulting β-nitro alcohol is a versatile intermediate that can be further transformed. Subsequent dehydration can lead to a nitroalkene, which could then potentially be converted to the target oxime through further steps. wikipedia.org

Furthermore, tandem reactions involving the acylation and rearrangement of nitro compounds have been developed to synthesize α-oxygenated oxime derivatives. rsc.org These methods demonstrate the utility of nitro compounds as precursors to functionalized oximes.

A plausible synthetic route to this compound analogous structures from a nitro precursor could involve the reaction of a nitronate with an electrophile. For instance, the reaction of nitrocyclopropane (B1651597) with a benzaldehyde (B42025) derivative under basic conditions could potentially lead to a β-nitro alcohol intermediate, which could then be converted to the desired oxime. The stereoselectivity of the final product would be a key consideration in such a synthesis, with the (Z)-isomer often being the more stable configuration. wikipedia.org

The following table summarizes various synthetic strategies for producing oximes from nitro compounds, highlighting the diversity of reagents and potential substrates.

| Precursor | Reagent/Catalyst | Product Type | Yield (%) | Reference |

| Secondary Nitroalkanes | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Ketoximes | High | organic-chemistry.org |

| Nitroalkanes | Arenes/Strong Acid | Aryl Ketoximes | Moderate | nih.gov |

| Nitroalkanes | Acyl Chlorides/Silyl Triflates | α-Acyloxy Oxime Esters | High | rsc.org |

| Primary Nitroalkanes | Aldehydes/4CzIPN (photocatalyst) | Aldoximes | Good | nih.gov |

| Secondary Nitroalkanes | Aldehydes/4CzIPN (photocatalyst) | Ketoximes | Good | nih.gov |

Computational and Theoretical Investigations of Z Cyclopropyl Phenyl Methanone Oxime

Quantum Chemical Studies on Oxime Formation and Stability

The formation of oximes from the reaction of a ketone, in this case, cyclopropyl(phenyl)methanone, with hydroxylamine (B1172632) is a well-established chemical transformation. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a molecular-level understanding of the reaction mechanism and the factors governing the stability of the resulting oxime isomers.

DFT calculations have been instrumental in elucidating the mechanistic pathways of oxime formation. The reaction typically proceeds through a two-step mechanism involving the initial nucleophilic addition of hydroxylamine to the carbonyl carbon of cyclopropyl(phenyl)methanone, followed by a dehydration step to yield the C=N double bond of the oxime.

Computational studies on similar ketone systems have shown that the reaction can be catalyzed by both acids and bases. In a neutral or slightly acidic medium, the reaction is often initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the nitrogen atom of hydroxylamine. The subsequent dehydration step involves proton transfers, which can be mediated by solvent molecules. DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying the transition states and intermediates involved. The calculated activation energies for each step provide a quantitative measure of the reaction kinetics.

For the formation of (Z)-cyclopropyl(phenyl)methanone oxime, DFT studies would focus on the relative energies of the transition states leading to the E and Z isomers. The stereochemical outcome of the reaction is determined by the kinetic control of the dehydration step, where the orientation of the hydroxyl group and the lone pair on the nitrogen atom dictates the formation of either the Z or E isomer.

Table 1: Representative Calculated Activation Energies for Oxime Formation Steps (Hypothetical)

| Reaction Step | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | None | Water | 15.2 |

| Nucleophilic Addition | H₃O⁺ | Water | 10.5 |

| Dehydration | None | Water | 25.8 |

| Dehydration | H₃O⁺ | Water | 18.3 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT studies on oxime formation.

The potential energy surface of the molecule can be scanned by systematically rotating the single bonds, such as the C-C bond connecting the cyclopropyl (B3062369) group to the carbonyl carbon and the C-C bond connecting the phenyl group to the carbonyl carbon. For each rotational angle, the energy of the molecule is calculated, allowing for the construction of a conformational energy map. The minima on this map correspond to stable conformers, while the saddle points represent the transition states for conformational interconversion.

In the case of this compound, a key conformational feature is the relative orientation of the phenyl ring and the cyclopropyl group with respect to the C=N-OH plane. The "bisected" conformation, where the plane of the phenyl ring or the cyclopropyl group is perpendicular to the plane of the oxime group, is often found to be energetically favorable in related systems. The (Z)-configuration of the oxime itself imposes specific steric constraints that influence the preferred conformations of the attached groups.

Computational Elucidation of Stereochemical Isomerization Mechanisms

The C=N double bond in oximes gives rise to E and Z geometric isomers. The interconversion between these isomers is a fundamental process that can be thoroughly investigated using computational methods.

The isomerization between (E)- and this compound can occur through two primary mechanisms: a rotational mechanism involving the rotation around the C=N double bond, or an inversion mechanism involving the in-plane "bending" of the substituent at the nitrogen atom.

Computational studies on other oximes have generally shown that the inversion mechanism has a significantly lower energy barrier compared to the rotational mechanism, which would require breaking the π-bond of the C=N double bond. DFT calculations can be used to locate the transition state for the inversion pathway, which is characterized by a linear or near-linear C=N-O arrangement. The energy difference between the ground state isomers and this transition state provides the activation energy for the E/Z isomerization. For many aryl ketoximes, these barriers are substantial, making the isomers stable and separable at room temperature. For instance, in a computational study of other oximes, the energy barrier for E/Z isomerization was found to be around 200 kJ/mol in a DMSO solution, indicating that interconversion is unlikely at room temperature. mdpi.com

Table 2: Calculated Energy Barriers for E/Z Isomerization of a Representative Aryl Ketoxime

| Isomerization Pathway | Method/Basis Set | Solvent | Calculated Energy Barrier (kcal/mol) |

| Inversion | B3LYP/6-31G(d) | Gas Phase | 45.8 |

| Rotation | B3LYP/6-31G(d) | Gas Phase | 75.2 |

Note: This data is for a representative aryl ketoxime and illustrates the typical difference in energy barriers between the two mechanisms.

Computational chemistry provides powerful tools for predicting spectroscopic properties that can aid in the experimental differentiation of E and Z isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the stereochemistry of oximes.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for both the E and Z isomers of cyclopropyl(phenyl)methanone oxime. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are expected to be significantly different between the two isomers due to the different spatial orientation of the hydroxyl group. For example, the chemical shift of the carbon atom of the cyclopropyl group syn to the hydroxyl group in one isomer will be different from its chemical shift when it is anti in the other isomer. By comparing the calculated NMR spectra with the experimental data, the stereochemistry of the synthesized oxime can be unambiguously assigned. Computational methodologies like DP4 and DP4+ have been developed to aid in this assignment by comparing experimental and calculated NMR data. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Aryl Ketoxime

| Carbon Atom | (E)-Isomer | (Z)-Isomer |

| C=N | 155.2 | 158.9 |

| Aryl C (ortho) | 128.5 | 126.3 |

| Aryl C (meta) | 129.1 | 129.3 |

| Aryl C (para) | 130.4 | 130.5 |

Note: This table presents hypothetical predicted chemical shifts to illustrate the differences expected between E and Z isomers.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. DFT calculations can provide a wealth of information about the electronic properties of the molecule through the analysis of molecular orbitals and the calculation of various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I - A) / 2.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge, calculated as μ² / (2η), where μ is the chemical potential (-χ).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in various chemical reactions. The presence of the electron-donating cyclopropyl group and the electron-withdrawing phenyl group can have a significant influence on these electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's chemical behavior. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is indicative of its electron-accepting capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the FMO analysis would reveal the distribution of electron density in these key orbitals. It is anticipated that the HOMO would be localized primarily on the phenyl ring and the oxime group, owing to the presence of π-electrons and lone pairs on the nitrogen and oxygen atoms. The LUMO, conversely, would likely be distributed over the conjugated system of the phenyl ring and the C=N bond of the oxime. The cyclopropyl group, with its unique electronic properties, would also influence the energy and shape of these orbitals. The interaction between the Walsh orbitals of the cyclopropyl ring and the π-system of the phenyl and oxime groups can lead to interesting electronic effects.

A hypothetical representation of the FMO energy levels and the HOMO-LUMO gap for this compound is presented in the table below. The exact values would require specific computational calculations.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | (estimated) | Primarily located on the phenyl ring and the C=N bond of the oxime. |

| HOMO | (estimated) | Concentrated on the phenyl ring and the lone pairs of the oxime group. |

| HOMO-LUMO Gap | (estimated) | Indicates the chemical reactivity and stability of the molecule. |

Note: The energy values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. This analysis transforms the complex molecular orbitals into a more intuitive picture of chemical bonds, lone pairs, and intermolecular interactions. NBO analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In the case of this compound, NBO analysis would elucidate the nature of the chemical bonds and the extent of electron delocalization within the molecule. Key interactions would include the delocalization of electron density from the phenyl ring's π-orbitals to the anti-bonding orbitals of the adjacent C=N bond, and vice versa. The analysis would also reveal hyperconjugative interactions between the cyclopropyl group and the rest of the molecule. The strain in the cyclopropane (B1198618) ring can enhance its ability to donate electron density to adjacent empty orbitals.

The table below summarizes some of the expected significant hyperconjugative interactions and their stabilization energies as would be revealed by an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Description |

| π(C-C) of Phenyl Ring | π(C=N) of Oxime | (estimated) | Delocalization of π-electrons from the phenyl ring to the oxime group, indicating conjugation. |

| LP(N) of Oxime | σ(C-C) of Phenyl/Cyclopropyl | (estimated) | Delocalization of the nitrogen lone pair, contributing to the stability of the molecule. |

| σ(C-C) of Cyclopropyl Ring | π*(C=N) of Oxime | (estimated) | Hyperconjugative interaction between the strained cyclopropyl ring and the oxime π-system. |

Note: E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital. The values are illustrative.

Molecular Electrostatic Potential (MEP) and Local Reactivity Indices

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen and nitrogen atoms of the oxime group due to their high electronegativity and the presence of lone pairs. The phenyl ring would likely exhibit a mixed potential, with the π-cloud being a region of negative potential. The hydrogen atoms, particularly the one attached to the oxime oxygen, would be expected to have a positive potential.

Local reactivity indices, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of the reactivity of different sites within a molecule. These indices include the Fukui functions, which indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying sites for nucleophilic and electrophilic attack.

The following table outlines the expected reactive sites in this compound based on a qualitative analysis of its structure and the principles of MEP and local reactivity indices.

| Atomic Site | Predicted Reactivity | Rationale |

| Oxygen atom of the oxime | High susceptibility to electrophilic attack | High electronegativity and presence of lone pairs, leading to a region of negative electrostatic potential. |

| Nitrogen atom of the oxime | Susceptible to electrophilic attack | Presence of a lone pair and its involvement in the π-system. |

| Carbon atom of the C=N bond | Potential site for nucleophilic attack | The carbon is bonded to the electronegative nitrogen, creating a partial positive charge. |

| Phenyl ring | Susceptible to electrophilic aromatic substitution | The π-electron system creates regions of negative potential above and below the plane of the ring. |

Advanced Spectroscopic and Structural Characterization of Oximes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, and is particularly crucial for assigning the stereochemistry of oxime isomers. The distinction between (Z) and (E) isomers is often achievable through the analysis of chemical shifts and Nuclear Overhauser Effect (NOE) correlations.

¹H NMR Spectroscopy:

The proton NMR spectrum provides key insights into the electronic environment of the hydrogen atoms. In the case of cyclopropyl(phenyl)methanone oxime, the presence of both (Z) and (E) isomers in a sample can be identified by the distinct signals for the hydroxyl proton (-NOH). Experimental data for a mixture of these isomers in DMSO-d₆ has shown two separate signals for this proton, appearing at approximately 10.99 ppm and 10.50 ppm. The major isomer is often the more thermodynamically stable (Z)-isomer.

The chemical shifts of the cyclopropyl (B3062369) and phenyl protons are also characteristic. The cyclopropyl protons typically appear in the upfield region of the spectrum, a consequence of the unique shielding environment of the three-membered ring. The phenyl protons will exhibit characteristic splitting patterns in the aromatic region of the spectrum.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For (Z)-cyclopropyl(phenyl)methanone oxime, the carbon of the C=N bond is a key diagnostic signal. The chemical shifts of the cyclopropyl carbons are also distinctive, typically appearing at low field values. The phenyl carbons will show a set of signals in the aromatic region, with their specific shifts influenced by the electronic effects of the cyclopropyl oxime substituent.

Due to the lack of specific experimental ¹³C NMR data for this compound, the following table presents predicted chemical shift ranges based on known values for similar structural motifs.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C=N | 150 - 160 |

| Phenyl C1 (ipso) | 130 - 135 |

| Phenyl C2, C6 (ortho) | 128 - 130 |

| Phenyl C3, C5 (meta) | 128 - 129 |

| Phenyl C4 (para) | 129 - 131 |

| Cyclopropyl CH | 15 - 25 |

| Cyclopropyl CH₂ | 5 - 15 |

Stereochemical Assignment using NOE:

2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for the unambiguous assignment of oxime stereochemistry. For the (Z)-isomer, an NOE correlation would be expected between the hydroxyl proton and the protons of the cyclopropyl group, due to their spatial proximity. Conversely, in the (E)-isomer, an NOE would be observed between the hydroxyl proton and the ortho-protons of the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent and diagnostic band is the O-H stretching vibration of the oxime hydroxyl group, which typically appears as a broad band in the region of 3100-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C=N stretching vibration of the oxime group gives rise to a medium to weak absorption band around 1620-1690 cm⁻¹. The N-O stretch is generally observed in the 930-960 cm⁻¹ region. Additionally, the spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds of the phenyl group, and the C-H bonds of the cyclopropyl ring.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (oxime) | 3100 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (cyclopropyl) | 2990 - 3080 |

| C=N (oxime) | 1620 - 1690 |

| C=C (aromatic) | 1450 - 1600 |

| N-O (oxime) | 930 - 960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₀H₁₁NO), the molecular ion peak [M]⁺ would be expected at m/z 161.

The fragmentation of oximes under electron ionization (EI) can be complex. Common fragmentation pathways include the loss of small neutral molecules such as H₂O, NO, and HNO. The presence of the phenyl and cyclopropyl groups will also lead to characteristic fragment ions. For instance, the cleavage of the bond between the cyclopropyl ring and the carbonyl carbon could lead to the formation of a benzoyl cation (m/z 105) or a related fragment. The fragmentation pattern can also provide clues to the stereochemistry, as the spatial arrangement of the atoms can influence the favorability of certain fragmentation pathways.

| Ion | m/z | Possible Identity |

| [M]⁺ | 161 | Molecular Ion |

| [M - OH]⁺ | 144 | Loss of hydroxyl radical |

| [M - H₂O]⁺ | 143 | Loss of water |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₃H₅]⁺ | 41 | Cyclopropyl cation |

X-ray Crystallography for Solid-State Stereochemistry and Molecular Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its stereochemistry and conformation. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the (Z) configuration of the oxime.

The crystal structure would reveal the relative orientation of the phenyl and cyclopropyl groups with respect to the C=N-OH plane. It is expected that the phenyl group would be twisted out of the plane of the oxime group to minimize steric hindrance. The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which dictate the packing of the molecules in the crystal lattice. While no specific crystallographic data for this compound is publicly available, the table below lists the kind of parameters that would be determined from such an analysis.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=N, N-O, O-H) |

| Bond Angles (°) | Angles between three connected atoms (e.g., C-C=N, C=N-O) |

| Torsional Angles (°) | Dihedral angles defining the molecular conformation |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds |

Applications in Organic Synthesis and Materials Science

Utility as Versatile Synthetic Intermediates in Organic Synthesis

The structure of (Z)-cyclopropyl(phenyl)methanone oxime makes it a valuable intermediate for a variety of organic transformations. The presence of the oxime functional group allows for classic reactions such as the Beckmann rearrangement, which converts ketoximes into substituted amides. This reaction is of great industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon 6. For this compound, the Beckmann rearrangement would be expected to yield N-substituted amides, with the migrating group being either the cyclopropyl (B3062369) or the phenyl substituent, depending on its orientation relative to the hydroxyl group of the oxime. The stereospecificity of the rearrangement, where the group anti-periplanar to the leaving group on the nitrogen migrates, makes it a powerful tool for stereocontrolled synthesis.

Furthermore, the cyclopropyl ketone moiety from which the oxime is derived is known to undergo a variety of ring-opening reactions. These reactions can be initiated by electrophiles, nucleophiles, or radicals, and they provide access to a range of linear carbon chains with diverse functionalities. The oxime group can influence the regioselectivity of these ring-opening reactions. Additionally, aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with olefins under photocatalytic conditions to produce highly substituted cyclopentane (B165970) ring systems. The oxime derivative could potentially participate in similar transformations, leading to nitrogen-containing cyclopentane derivatives.

The reactivity of cyclopropyl ketones is summarized in the table below, highlighting the potential transformations applicable to its oxime derivative.

| Reaction Type | Reagents/Conditions | Potential Product from this compound derivative |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) | N-cyclopropylbenzamide or N-phenylcyclopropanecarboxamide |

| Ring-Opening | Lewis acids, Nucleophiles | Linear γ-functionalized imines or enamines |

| [3+2] Cycloaddition | Photocatalyst, Olefin | Substituted cyclopentyl oximes or related nitrogen heterocycles |

| Reduction | Reducing agents (e.g., LiAlH₄) | Cyclopropyl(phenyl)methanamine |

Contribution to the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their synthesis a central theme in organic chemistry. This compound serves as a valuable precursor for the synthesis of such compounds. A notable application of cyclopropyl oximes is in the divergent synthesis of fully substituted 1H-pyrazoles and isoxazoles.

Research by Wang et al. has demonstrated that 1-carbamoyl, 1-oximyl cyclopropanes can be converted into either pyrazoles or isoxazoles depending on the reaction conditions. Under Vilsmeier conditions (POCl₃/DMF), these cyclopropyl oximes undergo a sequence of ring-opening, chlorovinylation, and intramolecular aza-cyclization to afford substituted 1H-pyrazoles. Conversely, in the presence of POCl₃ in dichloromethane (B109758) (CH₂Cl₂), the same starting materials undergo a tandem ring-opening and intramolecular nucleophilic vinylic substitution to yield the corresponding isoxazoles.

This divergent synthesis highlights the utility of the cyclopropyl oxime scaffold in generating molecular diversity from a common precursor. The reaction pathways are summarized below:

Pyrazole Synthesis: Cyclopropyl oxime → [Vilsmeier Reagent] → Ring-opening → Chlorovinylation → Intramolecular aza-cyclization → Substituted 1H-pyrazole

Isoxazole (B147169) Synthesis: Cyclopropyl oxime → [POCl₃/CH₂Cl₂] → Ring-opening → Intramolecular nucleophilic vinylic substitution → Substituted isoxazole

The ability to selectively produce two different classes of heterocycles by simply modifying the reaction conditions underscores the synthetic potential of this compound and its derivatives.

Role in the Development of Covalent Adaptable Networks (CANs) and Dynamic Materials

Covalent Adaptable Networks (CANs) are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. This is achieved through the incorporation of dynamic covalent bonds that can undergo reversible exchange reactions under specific stimuli, such as heat or a catalyst. Oxime chemistry has emerged as a versatile tool in the design of CANs.

Specifically, oxime-urethane bonds have been utilized to create dynamic cross-links in polymer networks. These networks exhibit properties such as self-healing and malleability. While direct applications of this compound in CANs have not been extensively reported, its oxime functionality makes it a potential candidate for incorporation into such materials. An exclusive oxime-based chemistry for the fabrication of CANs has also been explored, proceeding through an acid-catalyzed dynamic exchange of oximes. This suggests that polymers functionalized with this compound could be cross-linked through oxime metathesis to form reprocessable materials.

The general principle of incorporating oximes into CANs is presented in the following table:

| Dynamic Bond Type | Exchange Reaction | Stimulus | Resulting Material Property |

| Oxime-urethane | Trans-oxime-urethane exchange | Heat, Catalyst | Self-healing, Reprocessability |

| Oxime | Oxime metathesis | Acid catalyst | Reprocessability |

Catalytic Applications in Organic Transformations

While the direct catalytic application of this compound itself is not well-documented, its precursor, cyclopropyl phenyl ketone, participates in various catalyzed reactions. For instance, nickel-catalyzed reactions of cyclopropyl ketones with alkenes and alkynes have been developed for the synthesis of five-membered rings. Furthermore, copper-catalyzed reactions involving ketoxime acetates have been shown to generate C-N splicing units for the synthesis of 1,2-dihydro-pyrrol-3-one derivatives from cyclopropenones.

The oxime moiety in this compound can also act as a ligand for metal catalysts. The coordination of the oxime nitrogen and oxygen atoms to a metal center can modulate the metal's catalytic activity and selectivity. While specific examples involving this particular oxime are scarce, the broader class of oximes is known to form stable complexes with various transition metals, which can then be employed in catalysis.

Design and Development of Functional Materials and Chemical Sensors

The unique electronic and structural features of this compound make it an interesting candidate for the development of functional materials and chemical sensors. The oxime group is known to be a good chelating agent for various metal ions, and this property can be exploited in the design of colorimetric or fluorescent chemosensors. For example, an oxime-based probe has been designed for the selective fluorescent detection of the arsenate ion in aqueous media.

Furthermore, the photochemical properties of aryl ketoximes can be harnessed in the development of photoresponsive materials. Irradiation with light can induce isomerization of the C=N double bond or other photochemical reactions, leading to changes in the material's properties, such as color or fluorescence. The photochromic behavior of oxime derivatives of diarylcyclopent-2-en-1-ones has been studied, demonstrating the potential of oximes in light-sensitive applications. Oxime-based sensors have also been developed for the detection of organophosphorus compounds, which are relevant as pesticides and chemical warfare agents.

The potential applications in sensor development are summarized below:

| Analyte | Sensing Mechanism | Signal Output |

| Metal Ions | Chelation with the oxime group | Colorimetric or Fluorescent change |

| Organophosphorus Compounds | Reaction with the oxime group | Electrochemical or Fluorescent change |

| Light | Photoisomerization or Photoreaction | Change in absorption or emission spectra |

Application as Protecting Groups for Carbonyl Compounds

The protection of carbonyl groups is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. Oximes can be used as protecting groups for aldehydes and ketones due to their stability under a range of reaction conditions. This compound is, in essence, the protected form of cyclopropyl phenyl ketone.

| Protection Step | Reagents | Deprotection Methods |

| Ketone to Oxime | Hydroxylamine (B1172632) (NH₂OH) | Oxidative cleavage, Reductive cleavage, Hydrolysis |

Coordination Chemistry: Oximes as Ligands for Metal Complexes

The oxime group is an excellent ligand for a wide range of metal ions, forming stable complexes through coordination of the nitrogen and/or oxygen atoms. The resulting metallacycles can have interesting structural and electronic properties. While the coordination chemistry of this compound has not been extensively explored, the principles of oxime coordination are well-established.

Oxime ligands can act as neutral or anionic ligands, and they can be monodentate or bidentate. The formation of metal complexes with oximes has been shown to influence the reactivity of the oxime itself. For example, rhodium(III) complexes with oxime ligands have been synthesized and characterized. The study of such complexes can provide insights into the electronic effects of the cyclopropyl and phenyl substituents on the coordinating ability of the oxime. These metal complexes could find applications in catalysis, materials science, and bioinorganic chemistry.

Q & A

Q. What comparative studies differentiate this oxime from hydrazone or semicarbazone analogs?

- Methodological Answer : Perform parallel reactivity studies (e.g., oxidation with KMnO₄) and biological assays. Hydrazones show higher stability but lower receptor affinity, while semicarbazones exhibit distinct IR profiles (C=O vs. C=N shifts) .

Mechanistic & Theoretical Exploration

Q. What computational tools predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

Q. How can isotopic labeling (e.g., ¹⁵N-oxime) clarify mechanistic pathways in nitration or reduction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.